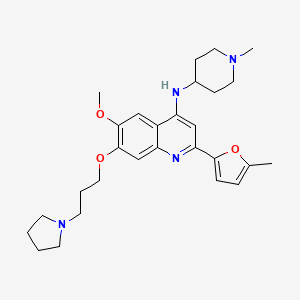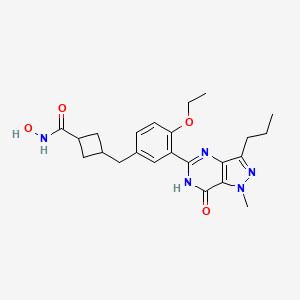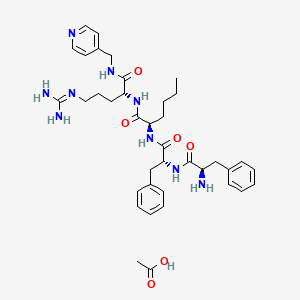
D-Argininamide, D-phenylalanyl-D-phenylalanyl-D-norleucyl-N-(4-pyridinylmethyl)-, acetate (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CR-665, also known as FE-200665 and JNJ-38488502, is a kappa-opioid agonist potentially for the treatment of postoperative pain.
Aplicaciones Científicas De Investigación
Behavioral and Analgesic Effects
Dipeptides such as L-phenylalanyl-L-arginine (Phe-L-Arg) and L-phenylalanyl-D-arginine (Phe-D-Arg) show significant effects on animal behavior and pain response. A study found that intracerebroventricular injection of these peptides in mice increased locomotor activity and had a convulsive effect, while intrathecal injection produced significant analgesic effects (Mrowiec, Plech, Siemion, & Herman, 1992).
Thrombin Inhibition
D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone (PPACK) is a potent thrombin inhibitor. A study incorporating PPACK into films for controlled release demonstrated its ability to inhibit platelet deposition on a metallic coronary stent in vivo in a baboon model, suggesting potential applications in cardiovascular medicine (Vyavahare, Scott, Hanson, & Kohn, 1993).
HIV-1 Infection Inhibition
Compounds such as phenylalanyl-pyrrolidine-2 nitrile (Phe-pyrr-2-CN) inhibit dipeptidyl peptidase IV/CD26, playing a role in reducing HIV-1 infection in human CD4+T cells. This suggests the potential of these compounds in HIV-1 treatment strategies (Jiang, Wilk, Li, Zhang, & Bekesi, 1997).
Protease Inhibition and Substrate Specificity
The synthesis and characterization of peptides, including those with phenylalanyl and arginyl components, contribute to understanding protease activity and specificity, which is crucial in biological research and drug development (Izumiya, Noda, & Anfinsen, 1971).
Pharmacokinetics in Drug Development
Understanding the disposition and pharmacokinetics of synthetic peptides, such as TAK-448, helps in the development of new therapeutic agents. Studies involving radiolabeled peptides provide insights into their absorption, distribution, metabolism, and excretion, which is critical for clinical evaluation and development (Moriya, Kogame, Tagawa, Morohashi, Kondo, & Asahi, 2018).
Propiedades
Número CAS |
958873-83-1 |
|---|---|
Nombre del producto |
D-Argininamide, D-phenylalanyl-D-phenylalanyl-D-norleucyl-N-(4-pyridinylmethyl)-, acetate (1:1) |
Fórmula molecular |
C38H53N9O6 |
Peso molecular |
731.899 |
Nombre IUPAC |
(R)-2-((R)-2-((R)-2-amino-3-phenylpropanamido)-3-phenylpropanamido)-N-((R)-1-amino-5-guanidino-1-oxopentan-2-yl)-N-(pyridin-4-ylmethyl)hexanamide acetate |
InChI |
InChI=1S/C36H49N9O4.C2H4O2/c1-2-3-15-29(35(49)45(24-27-17-20-41-21-18-27)31(32(38)46)16-10-19-42-36(39)40)43-34(48)30(23-26-13-8-5-9-14-26)44-33(47)28(37)22-25-11-6-4-7-12-25;1-2(3)4/h4-9,11-14,17-18,20-21,28-31H,2-3,10,15-16,19,22-24,37H2,1H3,(H2,38,46)(H,43,48)(H,44,47)(H4,39,40,42);1H3,(H,3,4)/t28-,29-,30-,31-;/m1./s1 |
Clave InChI |
HJWCYDYBEQFBNK-CKYFGSNBSA-N |
SMILES |
N=C(N)NCCC[C@H](C(N)=O)N(C([C@@H](CCCC)NC([C@@H](CC1=CC=CC=C1)NC([C@@H](CC2=CC=CC=C2)N)=O)=O)=O)CC3=CC=NC=C3.CC(O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CR-665; FE-200665; JNJ-38488502; CR665; FE200665; JNJ38488502; CR 665; FE 200665; JNJ 38488502; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



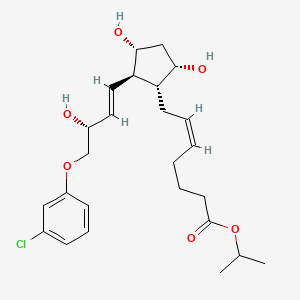
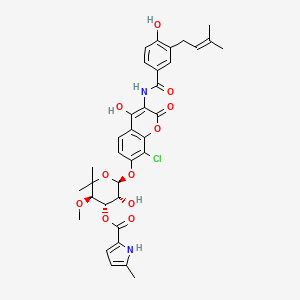
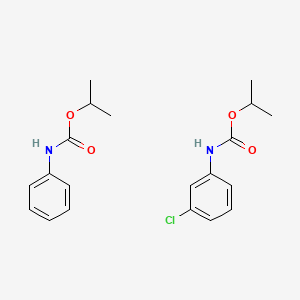
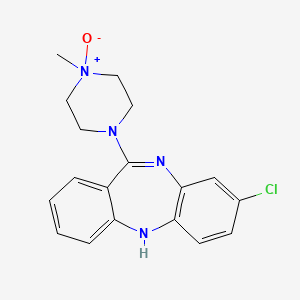
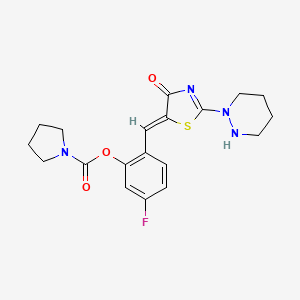

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)
